molecular formula C16H15ClN2O3 B11663951 2-chloro-N-{2-[(2-hydroxyethyl)carbamoyl]phenyl}benzamide

2-chloro-N-{2-[(2-hydroxyethyl)carbamoyl]phenyl}benzamide

Cat. No.: B11663951
M. Wt: 318.75 g/mol
InChI Key: QDBJIGGRVRTJHZ-UHFFFAOYSA-N
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Description

2-(2-CHLOROBENZAMIDO)-N-(2-HYDROXYETHYL)BENZAMIDE is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorobenzamido group and a hydroxyethyl group attached to a benzamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROBENZAMIDO)-N-(2-HYDROXYETHYL)BENZAMIDE typically involves the reaction of 2-chlorobenzoic acid with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2-CHLOROBENZAMIDO)-N-(2-HYDROXYETHYL)BENZAMIDE may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLOROBENZAMIDO)-N-(2-HYDROXYETHYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chlorobenzamido group can be reduced to form an amine derivative.

    Substitution: The chlorine atom in the chlorobenzamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-carboxybenzamido)-N-(2-hydroxyethyl)benzamide.

    Reduction: Formation of 2-(2-aminobenzamido)-N-(2-hydroxyethyl)benzamide.

    Substitution: Formation of 2-(2-substituted benzamido)-N-(2-hydroxyethyl)benzamide.

Scientific Research Applications

2-(2-CHLOROBENZAMIDO)-N-(2-HYDROXYETHYL)BENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-CHLOROBENZAMIDO)-N-(2-HYDROXYETHYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems. The chlorobenzamido group may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-BROMOBENZAMIDO)-N-(2-HYDROXYETHYL)BENZAMIDE
  • 2-(2-FLUOROBENZAMIDO)-N-(2-HYDROXYETHYL)BENZAMIDE
  • 2-(2-METHYLBENZAMIDO)-N-(2-HYDROXYETHYL)BENZAMIDE

Uniqueness

2-(2-CHLOROBENZAMIDO)-N-(2-HYDROXYETHYL)BENZAMIDE is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and binding properties. The hydroxyethyl group also provides additional functionalization, allowing for further chemical modifications and enhancing the compound’s versatility in research and industrial applications.

Properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

2-[(2-chlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide

InChI

InChI=1S/C16H15ClN2O3/c17-13-7-3-1-5-11(13)16(22)19-14-8-4-2-6-12(14)15(21)18-9-10-20/h1-8,20H,9-10H2,(H,18,21)(H,19,22)

InChI Key

QDBJIGGRVRTJHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCO)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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